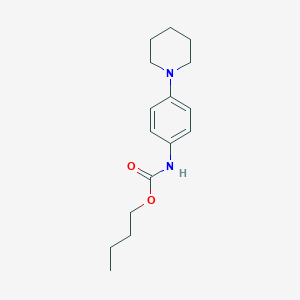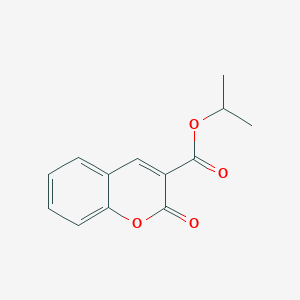![molecular formula C19H16ClN3O4 B11653444 Ethyl 7-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate](/img/structure/B11653444.png)
Ethyl 7-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core substituted with various functional groups, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The chloro and methyl groups can be introduced via electrophilic substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while methylation can be done using methyl iodide in the presence of a base.
Amino Group Addition: The amino group can be introduced through a nucleophilic aromatic substitution reaction, where the nitrophenyl group is attached to the quinoline core.
Esterification: Finally, the carboxylate ester is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the chloro group with various nucleophiles to form new derivatives.
Aplicaciones Científicas De Investigación
Ethyl 7-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent due to its quinoline core.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Ethyl 7-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The nitrophenyl group may enhance its binding affinity to specific enzymes or receptors, leading to inhibition of their activity. Additionally, the chloro and methyl groups can influence the compound’s lipophilicity and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Quinoline-3-carboxylate derivatives: A class of compounds with similar structural features and biological activities.
Uniqueness
Ethyl 7-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the nitrophenyl group, in particular, may enhance its potential as a therapeutic agent compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C19H16ClN3O4 |
|---|---|
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
ethyl 7-chloro-8-methyl-4-(3-nitroanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16ClN3O4/c1-3-27-19(24)15-10-21-17-11(2)16(20)8-7-14(17)18(15)22-12-5-4-6-13(9-12)23(25)26/h4-10H,3H2,1-2H3,(H,21,22) |
Clave InChI |
PKNRMJKDIKSLIL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC(=CC=C3)[N+](=O)[O-])Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11653368.png)
![Ethyl 6-ethyl-2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11653375.png)
![2-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11653376.png)

![Methyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate](/img/structure/B11653390.png)
![Propyl 4-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11653394.png)
![[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate](/img/structure/B11653405.png)
![(5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11653410.png)
![(6Z)-6-(2-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-chlorobenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653412.png)
![(6Z)-6-[(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653426.png)


![5-[(5-Bromo-2-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11653442.png)
![4-bromo-N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11653446.png)
